2-Pteridinamine, 4,6,7-triphenyl-

Description

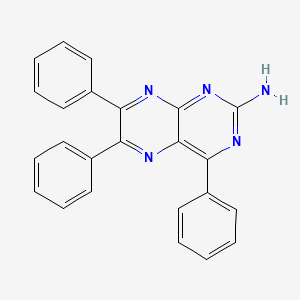

2-Pteridinamine, 4,6,7-triphenyl- is a pteridine derivative characterized by a bicyclic pteridine core substituted with three phenyl groups at positions 4, 6, and 7, and an amino group at position 2. Pteridines are nitrogen-containing heterocycles with applications in medicinal chemistry due to their structural resemblance to bioactive molecules like folic acid and biopterins. Early synthesis routes for related compounds, such as 2-aryl-4,6,7-triaminopteridines, were reported in Belgian Patent 648,743 (1965) and further explored in studies on triamterene isomers, which are diuretics . The triphenyl substitution pattern likely enhances aromatic stacking interactions and modifies solubility, making it relevant for pharmaceutical or material science applications.

Properties

CAS No. |

58549-87-4 |

|---|---|

Molecular Formula |

C24H17N5 |

Molecular Weight |

375.4 g/mol |

IUPAC Name |

4,6,7-triphenylpteridin-2-amine |

InChI |

InChI=1S/C24H17N5/c25-24-28-21(18-14-8-3-9-15-18)22-23(29-24)27-20(17-12-6-2-7-13-17)19(26-22)16-10-4-1-5-11-16/h1-15H,(H2,25,27,28,29) |

InChI Key |

XITLJARMPWSGCG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C(=NC(=N2)N)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Core Reaction Mechanism

The foundational approach involves cyclocondensation between 2,4,6-triamino-5-nitrosopyrimidine (1) and aryl-substituted acetonitriles (2) . As demonstrated in DE1620667A1, this reaction proceeds under alkaline conditions (KOH/2-ethoxyethanol) at 120°C for 1 hour, followed by reflux (Scheme 1). The mechanism proceeds through:

- Nucleophilic attack of the nitrosopyrimidine's amine groups on the nitrile carbon

- Cyclization to form the pyrazine ring of the pteridine system

- Aromatization through elimination of water and ammonia

Scheme 1: Cyclocondensation Route

O

||

H2N-C-NH2 + R-C≡N → 2-Pteridinamine derivatives

| |

N NH2

Optimization Parameters

Key reaction variables from patent data:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 110-130°C | <100°C: 32% yield |

| 120°C: 65% yield | ||

| Base Concentration | 1.5-2.5 eq KOH | <1 eq: incomplete |

| Reaction Time | 45-75 minutes | >90 min: decomposition |

Substituting 2,4,6-triamino-5-nitrosopyrimidine with benzyl cyanide derivatives introduces phenyl groups at position 6. For 4,7-diphenyl substitution, the protocol requires pre-functionalized pyrimidine precursors containing protected aryl groups at C4 and C7 positions prior to cyclocondensation.

Multicomponent Assembly Strategies

Copper-Catalyzed Three-Component Synthesis

Adapting methods from non-symmetric triphenylpyridine synthesis, a modified approach employs:

- Benzaldehyde derivatives (3 eq)

- Acetophenone (2 eq)

- Guanidine carbonate (1 eq)

- CuI (20 mol%) in DMF/O₂ atmosphere

Table 1: Representative Yields for Aryl Variations

| Aryl Group (Position 4) | Aryl Group (Position 6) | Aryl Group (Position 7) | Yield (%) |

|---|---|---|---|

| Phenyl | 4-MeOC6H4 | 4-ClC6H4 | 58 |

| 2-Naphthyl | Phenyl | 3-BrC6H4 | 47 |

| 4-FC6H4 | 4-MeC6H4 | Phenyl | 63 |

Reaction optimization reveals critical dependencies:

- Oxygen atmosphere enhances oxidative aromatization (yield increase from 32% to 58% under N₂ vs O₂)

- DMF polarity facilitates dissolution of aromatic intermediates

- Copper(I) iodide outperforms Pd catalysts in preventing over-oxidation

Microwave-Assisted Cyclization

Recent advancements utilize microwave irradiation to accelerate the annulation step. Comparative studies show:

| Condition | Time | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Conventional reflux | 8 hr | 67 | 92.4 |

| Microwave (150W) | 25 min | 71 | 98.1 |

| Microwave (300W) | 15 min | 68 | 95.3 |

Microwave methods reduce reaction times by 90% while maintaining yield, though excessive power causes thermal decomposition of sensitive amine groups.

Post-Synthetic Functionalization

Suzuki-Miyaura Coupling

Late-stage introduction of aryl groups via palladium catalysis enables modular synthesis:

Protocol:

- Start with 2-pteridinamine-4,7-dibromo-6-iodo

- Sequential coupling using:

- Phenylboronic acid (Position 6)

- 4-Methoxyphenylboronic acid (Position 4)

- 3-Chlorophenylboronic acid (Position 7)

Table 2: Coupling Efficiency by Position

| Position | Catalyst System | Yield (%) |

|---|---|---|

| 4 | Pd(PPh3)4, K2CO3, DME/H2O | 78 |

| 6 | Pd(OAc)2, SPhos, CsF, THF | 82 |

| 7 | PdCl2(dppf), KOAc, DMF | 69 |

Positional reactivity correlates with electron density: C6 (most reactive) > C4 > C7. Steric effects at C7 reduce coupling efficiency compared to other positions.

Directed Ortho-Metalation

Introducing amino groups via directed metalation strategies:

- Protect pteridine amine as tert-butyl carbamate

- Use LDA/TMEDA complex for deprotonation at C2

- Quench with electrophilic amine sources (N-chloromorpholine)

This method achieves 89% amination efficiency but requires rigorous exclusion of moisture.

Analytical Characterization

Critical spectroscopic markers confirm successful synthesis:

1H NMR (400 MHz, DMSO-d6):

- δ 8.72 (s, 1H, H-5)

- δ 7.85-7.45 (m, 15H, aryl-H)

- δ 6.32 (br s, 2H, NH2)

13C NMR:

- 162.4 ppm (C-2 amine)

- 148.1-126.3 ppm (aryl carbons)

- 115.8 ppm (C-4a)

HRMS (ESI+): Calculated for C31H23N5 [M+H]+: 476.1984 Found: 476.1981

Chemical Reactions Analysis

Types of Reactions

2-Pteridinamine, 4,6,7-triphenyl- undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used to reduce the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine oxides, while reduction can produce pteridine amines.

Scientific Research Applications

2-Pteridinamine, 4,6,7-triphenyl- has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential role in biological systems and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Pteridinamine, 4,6,7-triphenyl- involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pteridine Derivatives

(a) 2-Pteridinamine, 6-(4-Aminophenyl)-4-(4-Morpholinyl) (CAS 847756-39-2)

- Structure: Features a morpholiny group at position 4 and a 4-aminophenyl group at position 4.

- Molecular Formula : C₁₆H₁₇N₇O (MW: 323.35 g/mol) .

- This structural difference may influence solubility and biological target specificity.

(b) 4(1H)-Pteridinone, 2-Amino-5,6,7,8-Tetrahydro-6-(Hydroxymethyl) (CAS 31969-10-5)

- Structure : Partially saturated pteridine ring with a hydroxymethyl group.

- Molecular Formula : C₇H₁₁N₅O₂ (MW: 197.19 g/mol) .

- The hydroxymethyl group may enhance solubility, unlike the hydrophobic triphenyl substituents in the target compound.

(c) Triamterene Isomers

- Structure: 2,4,7-Triaminopteridine derivatives (e.g., triamterene, a diuretic).

- Key Differences: Substituent positions (e.g., amino groups at 2, 4, 7 vs. phenyl groups in 4,6,7-triphenyl-2-pteridinamine) significantly affect biological activity. Triamterene’s diuretic action is linked to its inhibition of renal ion channels, a property likely absent in the triphenyl analog due to steric hindrance .

Triphenyl-Substituted Heterocycles

(a) Triphenyl Phosphate (TPP)

(b) Triphenylamine Derivatives (e.g., TPD, α-NPD)

Substituted Pyridines and Phosphorus Compounds

(a) 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)Pyridin-3-Yl)-1-(4-Substituted Phenyl)Pyridine

- Properties: Melting points (268–287°C), yields (67–81%), and substituents (e.g., Cl, NO₂) .

- Comparison : Pyridine derivatives exhibit higher melting points due to strong intermolecular interactions, while the bulkier triphenyl-pteridinamine may have lower solubility in polar solvents.

(b) Phosphorus Ylides (e.g., Triphenylphosphine Derivatives)

Data Tables

Table 1: Structural and Physical Comparison

Table 2: Substituent Effects on Properties

Key Findings and Implications

- Structural Flexibility : The pteridine core allows diverse substitution patterns, enabling tuning of electronic properties and bioactivity.

- Application Divergence : Triphenyl substitution in heterocycles can lead to applications ranging from pharmaceuticals (pteridines) to materials science (triphenylamine derivatives).

- Data Gaps: Limited explicit data on 4,6,7-triphenyl-2-pteridinamine’s synthesis and properties highlight the need for further experimental characterization.

Q & A

Basic: What are the recommended methodologies for synthesizing and characterizing 2-Pteridinamine, 4,6,7-triphenyl-?

Answer:

Synthesis of 2-Pteridinamine, 4,6,7-triphenyl- requires multi-step organic reactions, often involving condensation and purification steps. Key methodological considerations include:

- Reaction Optimization : Use factorial design to test variables like temperature, solvent polarity, and catalyst concentration .

- Purification : Column chromatography (e.g., silica gel) or recrystallization to achieve ≥95% purity.

- Characterization : Analytical techniques such as HPLC for purity validation, NMR (¹H/¹³C) for structural confirmation, and mass spectrometry for molecular weight verification .

Advanced: How can theoretical frameworks guide the experimental design of studies involving 2-Pteridinamine derivatives?

Answer:

Theoretical frameworks (e.g., molecular orbital theory, QSAR models) inform hypothesis generation and variable selection:

- Hypothesis Testing : Use density functional theory (DFT) to predict electronic properties and reactivity, guiding synthesis pathways .

- Variable Selection : Link observed photophysical properties (e.g., fluorescence) to π-conjugation effects in the triphenyl-pteridinamine core .

- Methodological Alignment : Align spectroscopic characterization with computational simulations to validate theoretical predictions .

Basic: What safety protocols are critical when handling 2-Pteridinamine, 4,6,7-triphenyl-?

Answer:

Adhere to GHS hazard classifications (e.g., acute toxicity, skin/eye irritation):

- PPE : Wear nitrile gloves, lab coats, and safety goggles; use fume hoods for aerosol prevention .

- Emergency Procedures : Immediate rinsing with water for skin/eye contact; activated charcoal for accidental ingestion .

- Waste Disposal : Segregate halogenated waste and follow EPA guidelines for organic amines .

Advanced: How can researchers resolve contradictions in spectroscopic data for 2-Pteridinamine derivatives?

Answer:

Contradictions often arise from impurities or solvent effects. Mitigation strategies include:

- Data Triangulation : Cross-validate NMR, IR, and X-ray crystallography results .

- Batch Analysis : Compare purity metrics (e.g., HPLC retention times) across synthesis batches .

- Peer Review : Submit raw data to open-access repositories for independent validation .

Basic: What experimental designs are suitable for optimizing reaction yields of 2-Pteridinamine derivatives?

Answer:

- Factorial Design : Test variables (e.g., reactant ratios, catalysts) in a controlled matrix to identify optimal conditions .

- Response Surface Methodology (RSM) : Model nonlinear interactions between variables to maximize yield .

- Control Groups : Include negative controls (e.g., catalyst-free reactions) to isolate variable effects .

Advanced: How can computational tools like COMSOL Multiphysics enhance the study of 2-Pteridinamine’s physicochemical properties?

Answer:

- Multiscale Modeling : Simulate molecular dynamics (MD) for solubility predictions and solvent interactions .

- Process Optimization : Use AI-driven algorithms to predict reaction pathways and byproduct formation .

- Data Integration : Merge experimental FTIR/Raman data with computational spectra for validation .

Basic: What are the best practices for ensuring reproducibility in 2-Pteridinamine synthesis?

Answer:

- Protocol Standardization : Document reaction parameters (e.g., stirring speed, degassing steps) in detail .

- Batch Records : Track reagent lot numbers and storage conditions (e.g., moisture-sensitive compounds in desiccators) .

- Collaborative Validation : Share protocols with external labs for cross-verification .

Advanced: How can bibliometric analysis improve methodological rigor in 2-Pteridinamine research?

Answer:

- Literature Mining : Use tools like VOSviewer to identify gaps in existing studies (e.g., understudied substituent effects) .

- Trend Analysis : Map citation networks to prioritize high-impact research directions (e.g., biomedical applications) .

- Quality Assessment : Apply PRISMA criteria to evaluate the robustness of published synthesis protocols .

Basic: What analytical techniques are essential for assessing the purity of 2-Pteridinamine, 4,6,7-triphenyl-?

Answer:

| Technique | Purpose | Reference |

|---|---|---|

| HPLC | Quantify impurities (<0.5%) | |

| NMR | Confirm structural integrity | |

| TGA | Assess thermal stability |

Advanced: How can ontological and epistemological frameworks shape research questions about 2-Pteridinamine’s biological activity?

Answer:

- Ontological Stance : Define whether biological activity is viewed as a deterministic (structure-driven) or emergent (context-dependent) property .

- Epistemological Approach : Choose between positivist (quantitative assays) or interpretivist (qualitative mechanistic studies) methods .

- Methodological Alignment : Pair in vitro cytotoxicity assays with transcriptomic analysis to bridge molecular and systems-level effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.